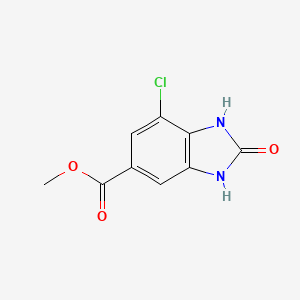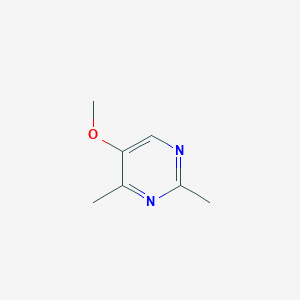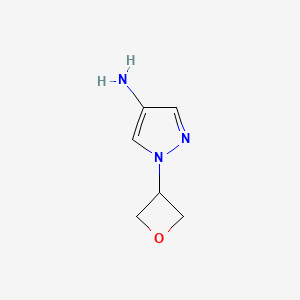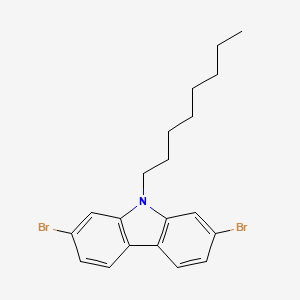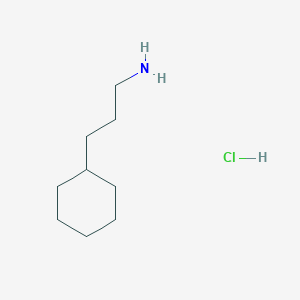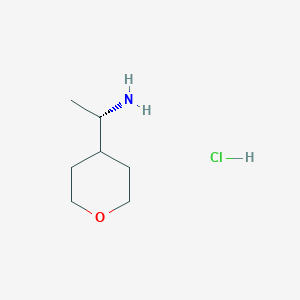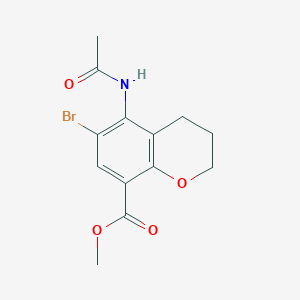
methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate
Overview
Description
Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate, also known as Bromoacetyl Coumarin (BAC), is a synthetic compound that has been widely used in scientific research. BAC is an important fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways.
Scientific Research Applications
Chemical Synthesis and Transformations
- The compound has been utilized in chemical syntheses, such as in the formation of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles, indicating its role in generating structurally diverse molecules (Zhuo, Wyler, & Schenk, 1995).
- It has been used in the synthesis of enantiomerically pure aminochroman derivatives starting from amino acids, highlighting its utility in chiral chemistry and synthesis of complex organic molecules (Pavé, Usse-Versluys, Viaud-Massuard, & Guillaumet, 2003).
Pharmaceutical Research
- This compound has applications in pharmaceutical research, such as in the synthesis of compounds with local anesthetic, platelet antiaggregating, and other biological activities, demonstrating its potential in drug development (Mosti, Menozzi, Schenone, D'Amico, Falciani, & Rossi, 1994).
- It also plays a role in the development of peptidomimetic building blocks, providing a constrained template for introducing various functionalities, which is significant in the design of novel therapeutic agents (Anderluh, Marc, & Dolenc, 2005).
Glycoscience and Carbohydrate Chemistry
- In glycoscience, this compound is used in the preparation of synthetic mucin fragments and disaccharide derivatives, showcasing its importance in studying complex carbohydrate structures relevant to biology and medicine (Kohata, Abbas, & Matta, 1984).
properties
IUPAC Name |
methyl 5-acetamido-6-bromo-3,4-dihydro-2H-chromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXVDOHRYYIYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
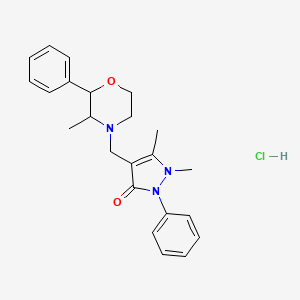

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)

